molecular formula C19H20ClNO3 B2906883 2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate CAS No. 1797952-52-3

2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate

Cat. No.: B2906883
CAS No.: 1797952-52-3
M. Wt: 345.82
InChI Key: ZRSNXODEGHSWPX-UHFFFAOYSA-N
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Description

2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate is a synthetic organic compound featuring a bifunctional ester core. Its structure comprises:

  • Amino-oxoethyl moiety: A 2-oxoethyl group linked via an amine to a 2-(4-chlorophenyl)ethyl substituent.
  • Aromatic ester group: A (4-methylphenyl)acetate unit.

Properties

IUPAC Name

[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3/c1-14-2-4-16(5-3-14)12-19(23)24-13-18(22)21-11-10-15-6-8-17(20)9-7-15/h2-9H,10-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSNXODEGHSWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate, often referred to in research contexts, exhibits a range of biological activities that make it a subject of interest in pharmacological studies. This article aims to explore its biological activity, including its mechanisms, efficacy against various biological targets, and potential therapeutic applications.

  • Molecular Formula : C17H20ClN1O3
  • Molecular Weight : 335.80 g/mol
  • Structure : The compound consists of a chlorophenyl group attached to an ethylamine moiety, combined with an acetate functional group.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Cholinesterase Inhibition : Studies have shown that derivatives containing similar structures exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. The inhibition of AChE can lead to enhanced cholinergic activity, which is beneficial in conditions like Alzheimer's disease .
  • Antibacterial Activity : Preliminary studies indicate that compounds with similar pharmacophores demonstrate moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Acetylcholinesterase InhibitionModerate to strong inhibition
Antibacterial ActivityEffective against certain strains
Enzyme InhibitionStrong urease inhibition
Antitumor ActivityPotential anticancer effects

Case Studies

  • Cholinesterase Inhibition Study :
    A study aimed at evaluating the cholinesterase inhibitory potential of various derivatives found that compounds structurally related to this compound exhibited IC50 values indicating effective inhibition. The mechanism involved competitive binding at the active site of AChE, enhancing acetylcholine levels in synaptic clefts.
  • Antibacterial Screening :
    In a series of antibacterial assays, the compound was tested against multiple bacterial strains. Results indicated a significant reduction in bacterial viability, particularly against gram-positive bacteria. The mode of action appears to involve disruption of bacterial cell wall synthesis and function.
  • Antitumor Evaluation :
    Preliminary in vitro studies have suggested potential antitumor activity. The compound was evaluated on various cancer cell lines, showing cytotoxic effects that warrant further investigation into its mechanisms and potential as a chemotherapeutic agent.

Comparison with Similar Compounds

Key Structural Differences:

  • Chlorophenyl vs. Other Aromatic Groups: Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl]acetate (): Replaces the amino-oxoethyl group with an imidazole ring. The 4-chlorophenyl group enhances sirtuin inhibition (IC₅₀: 8.2 µM in A549 cells) and improves docking scores (Glide score: −9.2 kcal/mol) compared to non-chlorinated analogs . Used as a pharmaceutical intermediate .
  • Ester Group Modifications: Methyl 2-amino-2-(4-chlorophenyl)acetate (): Simpler methyl ester with a direct amino-chlorophenyl linkage. 2-[(2-Acetylphenyl)amino]-2-oxoethyl (4-chlorophenyl)acetate (): Features an acetylphenyl group instead of 4-methylphenyl, introducing additional steric bulk.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Activity/Use Evidence ID
2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate (Target) 4-Chlorophenyl, 4-methylphenyl C₁₉H₁₉ClN₂O₃ 358.82 Hypothesized enzyme inhibition N/A
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl]acetate Imidazole, 4-chlorophenyl C₁₅H₁₆ClN₃O₂ 305.76 Sirtuin inhibition (IC₅₀: 8.2 µM)
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate 4-Methoxyphenyl C₁₁H₁₃NO₄ 223.23 Pharmaceutical intermediate
Methyl 2-amino-2-(4-chlorophenyl)acetate 4-Chlorophenyl, methyl ester C₉H₁₀ClNO₂ 199.64 Synthetic intermediate
2-[(2-Acetylphenyl)amino]-2-oxoethyl (4-chlorophenyl)acetate 4-Chlorophenyl, acetylphenyl C₁₈H₁₆ClNO₄ 345.78 Unreported

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